An In-Depth Technical Guide to 1,1,1,2-Tetrachloro-2-fluoropropane (CAS 3175-25-5)
An In-Depth Technical Guide to 1,1,1,2-Tetrachloro-2-fluoropropane (CAS 3175-25-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1,1,1,2-tetrachloro-2-fluoropropane (CAS 3175-25-5) is limited in publicly available scientific literature. This guide has been compiled using available data from chemical suppliers, computational predictions, and by drawing logical inferences from the known chemistry of structurally similar halogenated propanes. All information should be used as a reference and validated through experimental work.
Section 1: Introduction and Overview
1,1,1,2-Tetrachloro-2-fluoropropane is a halogenated hydrocarbon belonging to the class of hydrochlorofluorocarbons (HCFCs). Its structure, featuring a propane backbone with extensive chlorine and a single fluorine substitution, suggests a unique combination of physical and chemical properties. While not a widely studied compound, its potential as a synthetic intermediate or building block in the creation of more complex molecules makes it a substance of interest for researchers in organic synthesis and medicinal chemistry. The high degree of halogenation is expected to impart specific characteristics such as non-flammability, high density, and unique reactivity, which will be explored in this guide.
The strategic placement of a fluorine atom, known to significantly alter the biological and chemical properties of organic molecules, makes this compound a potential, albeit underexplored, scaffold in the design of novel therapeutic agents.[1] Halogenated compounds are prevalent in a significant number of FDA-approved drugs, where they can enhance metabolic stability, binding affinity, and lipophilicity.[2][3][4]
Section 2: Physicochemical and Computational Properties
A compilation of available and predicted data for 1,1,1,2-tetrachloro-2-fluoropropane is presented below. It is crucial to note that some physical properties are reported with variability, likely due to differences in measurement conditions or sample purity.
| Property | Value | Source(s) |
| CAS Number | 3175-25-5 | [][6] |
| Molecular Formula | C₃H₃Cl₄F | [][6] |
| Molecular Weight | 199.87 g/mol | [][6] |
| IUPAC Name | 1,1,1,2-Tetrachloro-2-fluoropropane | |
| SMILES | CC(C(Cl)(Cl)Cl)(F)Cl | [][6] |
| InChI Key | XHWJTHXIDJSPNF-UHFFFAOYSA-N | [] |
| Boiling Point | 140 °C (at 760 mmHg) | [7] |
| 104 °C (at 240 mmHg) | [8] | |
| Melting Point | 98-100 °C | [8] |
| Purity (Typical) | ≥95% - ≥98% | [6][8] |
| Storage Conditions | Sealed in dry, 2-8°C | [6] |
| Topological Polar Surface Area (TPSA) | 0 Ų | [6] |
| logP (Predicted) | 3.2811 | [6] |
Section 3: Proposed Synthesis and Purification
Proposed Synthetic Pathway
A potential two-step synthesis could involve the chlorination of a fluorinated propane or the fluorination of a polychlorinated propane. A likely precursor for fluorination would be 1,1,1,2-tetrachloropropane.
Caption: Proposed fluorination of 1,1,1,2-tetrachloropropane.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1,1,1,2-Tetrachloropropane
1,1,1,2-Tetrachloropropane can be synthesized by the addition of hydrogen chloride to 1,1,1-trichloropropene.[9]
Step 2: Fluorination of 1,1,1,2-Tetrachloropropane
The target compound could potentially be synthesized via a halogen exchange (halex) reaction, a common method for introducing fluorine into polychlorinated compounds. The Swarts reaction, which typically employs antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), is a classic example of this transformation.[10]
-
Reaction Setup: In a fume hood, a dry three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus should be under an inert atmosphere (e.g., nitrogen).
-
Reagents: Antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅) are added to the flask. The mixture is gently heated to form a molten salt.
-
Addition of Precursor: 1,1,1,2-Tetrachloropropane is added dropwise from the dropping funnel into the heated catalyst mixture with vigorous stirring. The reaction is expected to be exothermic, and the temperature should be carefully controlled.
-
Reaction and Monitoring: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is carefully distilled from the reaction mixture. The collected distillate is then washed with a dilute acid (e.g., 5% HCl) to remove any remaining antimony salts, followed by a wash with water and then a saturated sodium bicarbonate solution. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and purified by fractional distillation.
Purification
Purification of the final product would likely be achieved through fractional distillation under reduced pressure to prevent decomposition. The purity should be assessed using Gas Chromatography (GC) with a suitable detector (e.g., Flame Ionization Detector or Electron Capture Detector) and confirmed by spectroscopic methods.
Section 4: Spectroscopic and Analytical Characterization (Predicted)
No experimental spectra for 1,1,1,2-tetrachloro-2-fluoropropane are available in public databases. The following section describes the expected spectroscopic features based on its structure and provides data for analogous compounds for reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to be relatively simple. The three protons of the methyl group (CH₃) would likely appear as a doublet due to coupling with the fluorine atom on the adjacent carbon. The chemical shift would be in the upfield region, characteristic of alkyl protons, but may be shifted slightly downfield due to the influence of the adjacent electronegative atoms.
-
¹³C-NMR: The proton-decoupled ¹³C-NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms in different chemical environments. The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts will be influenced by the number of attached chlorine and fluorine atoms.
-
¹⁹F-NMR: A single resonance is expected in the ¹⁹F-NMR spectrum. This signal would likely appear as a quartet due to coupling with the three protons of the methyl group.
Reference NMR Data for a Similar Compound (1,2,2-trichloropropane): For 1,2,2-trichloropropane, the ¹H-NMR shows two unsplit singlet signals, and the proton-spin decoupled ¹³C-NMR spectrum has three peaks.[11]
Infrared (IR) Spectroscopy
The IR spectrum of 1,1,1,2-tetrachloro-2-fluoropropane is expected to be dominated by absorptions corresponding to C-H, C-C, C-Cl, and C-F bond vibrations.
-
C-H stretching: Around 2900-3000 cm⁻¹.
-
C-Cl stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
-
C-F stretching: A strong, characteristic absorption band in the region of 1000-1400 cm⁻¹.
Reference IR Data for a Halogenated Ethane (1,1,1,2-tetrachloro-2,2-difluoroethane): The IR spectrum of this compound shows characteristic absorptions in the fingerprint region corresponding to C-Cl and C-F vibrations.[12]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely lead to significant fragmentation.
-
Molecular Ion (M⁺): A molecular ion peak at m/z 198 (for the most abundant isotopes) may be observed, though it could be weak due to the lability of the C-Cl bonds. The isotopic pattern of the molecular ion and its fragments will be characteristic of a compound containing four chlorine atoms.
-
Fragmentation: Common fragmentation pathways would involve the loss of chlorine (M-Cl)⁺ at m/z 163, and further fragmentation of the carbon skeleton.
Reference MS Data for a Similar Compound (1,1,1,2-Tetrachloropropane): The mass spectrum of 1,1,1,2-tetrachloropropane shows characteristic fragments resulting from the loss of chlorine atoms.[13]
Analytical Methods
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) would be the ideal technique for the analysis of 1,1,1,2-tetrachloro-2-fluoropropane, allowing for its separation from impurities and its unambiguous identification based on its mass spectrum. A non-polar capillary column, such as a DB-5ms, would be suitable for its separation.[14]
Section 5: Reactivity and Potential Applications
Chemical Reactivity
The reactivity of 1,1,1,2-tetrachloro-2-fluoropropane is dictated by the presence of multiple C-Cl bonds and a single C-F bond.
-
Nucleophilic Substitution: The carbon atoms bearing chlorine atoms are electrophilic and could be susceptible to nucleophilic attack. However, the steric hindrance from the multiple halogen atoms might reduce the reaction rate. Reactions with strong nucleophiles could lead to the substitution of one or more chlorine atoms.[15][16] The C-F bond is generally much stronger and less reactive than C-Cl bonds.
-
Elimination Reactions: Treatment with a strong base could potentially lead to dehydrochlorination or dehydrofluorination, resulting in the formation of halogenated propenes. These alkenes could serve as valuable synthetic intermediates.
-
Reductive Dehalogenation: Reaction with reducing agents could lead to the removal of chlorine atoms.
Caption: Potential reactivity pathways for the title compound.
Potential Applications in Drug Development
While there are no documented applications of 1,1,1,2-tetrachloro-2-fluoropropane in drug development, its structure suggests potential as a scaffold or intermediate. The introduction of a fluorinated, polychlorinated propyl group could be explored to modulate the properties of lead compounds in medicinal chemistry. Fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] The multiple chlorine atoms offer handles for further chemical modifications, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.
Section 6: Safety and Handling
No specific toxicological data for 1,1,1,2-tetrachloro-2-fluoropropane is available. Therefore, it should be handled with extreme caution, assuming it is a hazardous substance. The following precautions are based on data for structurally similar compounds like 1,1,2,2-tetrachloroethane.[17][18][19]
-
General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
First Aid:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Regulatory Information: This compound is listed as a Class II Ozone Depleter by the EPA.[8]
Section 7: Conclusion
1,1,1,2-Tetrachloro-2-fluoropropane (CAS 3175-25-5) is a sparsely studied halogenated propane. While its fundamental chemical identity is established, a significant gap exists in the experimental characterization of its physical, chemical, and toxicological properties. This guide has provided a comprehensive overview of the available information and has proposed plausible synthetic and analytical methodologies based on the established chemistry of related compounds. For researchers in organic synthesis and drug discovery, this molecule represents an unexplored building block with potential for the creation of novel fluorinated compounds. However, due to the lack of concrete data, all work with this compound should be approached with rigorous safety precautions and thorough experimental validation of its properties.
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